2-(3-Fluorophenoxy)ethanol

Lipophilicity Physicochemical Properties Drug Design

2-(3-Fluorophenoxy)ethanol (CAS 143915-17-7) is a fluorinated phenoxyethanol derivative characterized by a meta-fluorine substitution on its phenyl ring. It belongs to a class of fluorinated glycol ethers primarily valued as a versatile small-molecule scaffold and synthetic intermediate.

Molecular Formula C8H9FO2
Molecular Weight 156.15 g/mol
CAS No. 143915-17-7
Cat. No. B3240552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenoxy)ethanol
CAS143915-17-7
Molecular FormulaC8H9FO2
Molecular Weight156.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)OCCO
InChIInChI=1S/C8H9FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2
InChIKeyKWYLHZORYOLQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorophenoxy)ethanol (CAS 143915-17-7): Sourcing and Specification Guide for Research and Industrial Procurement


2-(3-Fluorophenoxy)ethanol (CAS 143915-17-7) is a fluorinated phenoxyethanol derivative characterized by a meta-fluorine substitution on its phenyl ring . It belongs to a class of fluorinated glycol ethers primarily valued as a versatile small-molecule scaffold and synthetic intermediate . Key computational physicochemical parameters, including a calculated LogP of 1.1968 and a Topological Polar Surface Area (TPSA) of 29.46 Ų , underpin its utility in drug discovery, medicinal chemistry, and agrochemical research .

Fluorinated glycol ether building block for drug discovery and agrochemical synthesis
Meta-fluorine substitution supports lipophilicity tuning and metabolic stability studies
Positional isomer with distinct LogP profile versus ortho- and para-fluoro analogs

2-(3-Fluorophenoxy)ethanol: Why Positional Isomers and Non-Fluorinated Analogs Are Not Interchangeable


In the class of phenoxyethanols, fluorine substitution and its specific ring position are critical determinants of molecular properties that cannot be approximated by generic substitution. The introduction of a single fluorine atom at the meta (3-) position on 2-(3-Fluorophenoxy)ethanol (CAS 143915-17-7) imparts a distinct lipophilicity profile, as reflected by its calculated LogP of 1.1968 , which differs significantly from both the non-fluorinated parent compound, 2-phenoxyethanol (LogP ~1.16-1.2) [1], and its positional isomer 2-(2-fluorophenoxy)ethanol (calculated XLogP ~1.5) . These physicochemical nuances can profoundly influence a molecule's behavior as a building block, affecting its solubility, metabolic stability, and molecular recognition in downstream applications, thereby rendering direct substitution with cheaper or more readily available analogs scientifically unsound without rigorous validation .

Non-fluorinated analog 2-Phenoxyethanol lacks the fluorine electron-withdrawing effect; its lipophilicity and reactivity differ, limiting direct replacement.
Ortho-fluoro isomer 2-(2-Fluorophenoxy)ethanol shows significantly higher calculated LogP (~1.5); may alter membrane permeability and metabolic clearance profiles.
Para-fluoro isomer Distinct electronic environment at para position can change reactivity and pharmacophoric recognition versus meta-substituted scaffold.

Quantitative Differentiation Evidence for 2-(3-Fluorophenoxy)ethanol Against Key Comparators


LogP and Lipophilicity Differentiation: 2-(3-Fluorophenoxy)ethanol vs. 2-Phenoxyethanol and 2-(2-Fluorophenoxy)ethanol

The calculated octanol-water partition coefficient (LogP) for 2-(3-Fluorophenoxy)ethanol is 1.1968 , a value that reflects its lipophilicity and potential for membrane permeability. In contrast, its non-fluorinated parent, 2-phenoxyethanol, has a reported experimental LogP of 1.16 [1], while its ortho-fluorinated positional isomer, 2-(2-fluorophenoxy)ethanol, exhibits a significantly higher calculated XLogP of approximately 1.5 . This comparison shows that the meta-fluorine substitution in 2-(3-Fluorophenoxy)ethanol yields an intermediate lipophilicity profile.

LogP Lipophilicity
Cross-study comparable
Target 1.20 (calc.)
2-Phenoxyethanol 1.16 (exp.)
2-(2-Fluoro) isomer ~1.5 (XLogP) Δ ~0.3
Intermediate lipophilicity profile; ~0.3 LogP difference can reflect ~2-fold partition change.
Computational prediction; experimental confirmation may refine exact values.
Lipophilicity Physicochemical Properties Drug Design LogP

Consistent Topological Polar Surface Area (TPSA) Across Positional Isomers

The Topological Polar Surface Area (TPSA) for 2-(3-Fluorophenoxy)ethanol is 29.46 Ų . This value is identical to that of its positional isomers, 2-(2-fluorophenoxy)ethanol and 2-(4-fluorophenoxy)ethanol, which also have reported TPSA values of 29.46 Ų . This uniformity across the mono-fluorinated positional isomers demonstrates that while TPSA remains constant, the differential lipophilicity (LogP) is the primary distinguishing physicochemical factor among these compounds .

TPSA Consistency
Cross-study comparable
29.46 Ų
Identical TPSA across ortho, meta, para isomers; lipophilicity alone drives solubility differences.
Hydrogen-bonding capacity unchanged between positional isomers.
Physicochemical Properties Solubility Drug Design TPSA

Synthetic Utility: 2-(3-Fluorophenoxy)ethanol as a Versatile Small-Molecule Scaffold

2-(3-Fluorophenoxy)ethanol is explicitly described by multiple vendors as a 'versatile small molecule scaffold' and an 'intermediate' in the synthesis of 'more complex organic molecules' for the development of 'pharmaceuticals, agrochemicals, and other organic compounds' . This contrasts with 2-phenoxyethanol, whose primary commercial applications are as a preservative and solvent [1], indicating a distinct market and utility profile. While the non-fluorinated analog is a commodity chemical, the fluorinated derivatives are positioned as specialized research tools for creating novel chemical entities.

Synthetic Utility
Class-level inference
Specialty building block for novel chemical entities
Positioned as research intermediate; distinct from commodity preservative use of non-fluorinated analog.
Vendor documentation; verify application fit with project synthetic strategy.
Synthetic Intermediate Medicinal Chemistry Building Block Agrochemicals

Biological Relevance: Meta-Fluorophenoxy Moiety in Antiparasitic Drug Discovery

In a study evaluating structure-activity relationships for antiparasitic compounds, the derivative containing a meta-fluorophenoxy group, 3-(3-fluorophenoxy)phenoxyethyl thiocyanate, exhibited an EC50 of 1.6 µM against Toxoplasma gondii tachyzoites [1]. This was significantly more potent than its para-fluorophenoxy counterpart, 3-(4-fluorophenoxy)phenoxyethyl thiocyanate, which had an EC50 of 4.9 µM under the same assay conditions [1]. This demonstrates a ~3-fold improvement in potency conferred by the meta-fluorine substitution pattern within a related chemotype, highlighting the potential significance of the 3-fluorophenoxy fragment in medicinal chemistry.

Antiparasitic Potency
Class-level inference
Meta-F deriv. 1.6 µM EC50
Para-F deriv. 4.9 µM EC50 ~3× higher potency
3-fluorophenoxy fragment associated with improved in vitro response against T. gondii.
Derivative study; direct extrapolation to parent scaffold requires validation.
Antiparasitic Trypanosoma cruzi Toxoplasma gondii Structure-Activity Relationship

Physicochemical Basis for Differential Reactivity and Handling

The presence of a fluorine atom on the aromatic ring of 2-(3-Fluorophenoxy)ethanol introduces a strong electron-withdrawing inductive effect that is not present in 2-phenoxyethanol. This effect can alter the reactivity of both the phenyl ring and the terminal hydroxyl group. For example, the electron-withdrawing nature of fluorine can affect the nucleophilicity of the oxygen atoms and the acidity of the phenol moiety in subsequent reactions . While direct quantitative comparison data for this specific scaffold is not available, the foundational principle is that fluorination at the 3-position creates a distinct electronic environment compared to the unsubstituted parent or other positional isomers, which can be crucial for controlling synthetic outcomes or optimizing molecular interactions .

Electronic Effect
Class-level inference
Fluorine inductive effect modifies ring and hydroxyl reactivity
Different electronic environment versus non-fluorinated parent; may influence nucleophilicity and reaction outcomes.
No direct quantification for this specific scaffold; inferred from fluorinated glycol ether class behavior.
Molecular Properties Reactivity Handling Polar Surface Area

Target Application Scenarios for 2-(3-Fluorophenoxy)ethanol Based on Differentiation Evidence


Lead Optimization in Drug Discovery for Central Nervous System (CNS) Targets

Medicinal chemists seeking to fine-tune the lipophilicity and membrane permeability of a lead series can utilize 2-(3-Fluorophenoxy)ethanol as a key fragment. The evidence shows that the meta-fluorine substitution yields an intermediate LogP of 1.1968 compared to its ortho-isomer (LogP ~1.5) and the non-fluorinated parent (LogP 1.16), providing a nuanced option for modulating CNS penetration or avoiding excessive lipophilicity that can lead to promiscuity and metabolic instability .

Synthesis of Building Blocks for Antiparasitic Agents

Research groups focused on neglected tropical diseases, particularly those targeting T. cruzi or T. gondii, should prioritize 2-(3-Fluorophenoxy)ethanol. Literature evidence demonstrates that a derivative containing a 3-fluorophenoxy fragment exhibited a ~3-fold increase in potency (EC50 1.6 µM vs. 4.9 µM) over its para-isomer counterpart against T. gondii [1]. This supports the use of this specific isomer as a precursor for generating and optimizing antiparasitic leads.

Development of Novel Agrochemicals with Enhanced Physicochemical Profiles

In agrochemical discovery, fluorine substitution is a well-established strategy to enhance metabolic stability and bioactivity. The documented utility of 2-(3-Fluorophenoxy)ethanol as an intermediate for synthesizing 'agrochemicals' , combined with its distinct lipophilicity (LogP 1.1968), makes it a rational choice for developing new fungicides, herbicides, or insecticides where optimized foliar uptake and systemic transport are required.

Synthesis of Fluorinated Ligands for Positron Emission Tomography (PET) Tracer Development

The presence of a stable fluorine-19 atom on an aromatic ring makes 2-(3-Fluorophenoxy)ethanol a valuable starting material for the synthesis of ligands that can be radiolabeled with fluorine-18 (18F) for PET imaging. The meta-position of the fluorine ensures it is electronically distinct from ortho- or para-isomers, which can influence radiolabeling efficiency and the final tracer's metabolic fate and binding characteristics, as inferred from its unique LogP value .

Application
Selection Property
Validation Focus
CNS lead lipophilicity tuning
Meta-fluorine LogP profile
Permeability and metabolic stability assays
Antiparasitic agent synthesis
3-fluorophenoxy pharmacophore
In vitro potency against T. gondii / T. cruzi
Agrochemical intermediate development
Fluorinated glycol ether scaffold
Foliar uptake and systemic transport optimization
PET tracer precursor synthesis
Aromatic fluorine-19 for 18F radiolabeling
Radiolabeling efficiency and metabolic fate profiling

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